ethyl N-phenyl-4-morpholinecarbimidothioate
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Overview
Description
Ethyl N-phenyl-4-morpholinecarbimidothioate is a versatile chemical compound known for its complex structure and diverse applications in scientific research. It is characterized by its molecular formula C13H18N2OS and a molecular weight of 250.36 g/mol . This compound is used in various fields, including drug synthesis and material science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-phenyl-4-morpholinecarbimidothioate typically involves the reaction of ethyl isothiocyanate with N-phenylmorpholine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may include additional steps such as recrystallization or distillation to ensure the compound meets the required quality standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl N-phenyl-4-morpholinecarbimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl group or the phenyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, amines; reactions are conducted in polar solvents such as acetonitrile or dimethylformamide, often with the addition of a catalyst or base.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl N-phenyl-4-morpholinecarbimidothioate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl N-phenyl-4-morpholinecarbimidothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Ethyl N-phenyl-4-morpholinecarbimidothioate is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
N-phenylmorpholine: Lacks the ethyl isothiocyanate group, resulting in different chemical properties and applications.
Ethyl isothiocyanate: Does not contain the morpholine or phenyl groups, leading to distinct reactivity and uses.
Morpholinecarbimidothioate derivatives: These compounds may have different substituents on the morpholine or phenyl rings, affecting their chemical behavior and applications.
Properties
IUPAC Name |
ethyl N-phenylmorpholine-4-carboximidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS.BrH/c1-2-17-13(15-8-10-16-11-9-15)14-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEDACMPKXDOAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=NC1=CC=CC=C1)N2CCOCC2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196169 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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